molecular formula C16H15BrN2O B5810660 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide

3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide

Cat. No. B5810660
M. Wt: 331.21 g/mol
InChI Key: FOKQXAJZJZLYHF-VMPITWQZSA-N
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Description

3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide, also known as BRD4 inhibitor, is a small molecule compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression. BRD4 is known to bind to acetylated histones and regulate the transcription of genes involved in various cellular processes, including cell cycle progression, proliferation, and differentiation. The inhibition of BRD4 by this compound has been shown to have a significant impact on these cellular processes, making it a valuable tool for scientific research.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the inhibition of this compound, a member of the bromodomain and extraterminal domain (BET) family of proteins. This compound is known to bind to acetylated histones and regulate the transcription of genes involved in various cellular processes. The inhibition of this compound by this compound disrupts this process, leading to the downregulation of genes involved in cell cycle progression, proliferation, and differentiation.
Biochemical and Physiological Effects
The inhibition of this compound by this compound has been shown to have a significant impact on various cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in lab experiments include its potency and specificity for this compound inhibition. It has been shown to have minimal off-target effects, making it a valuable tool for studying the role of this compound in various cellular processes. However, the limitations of using this compound include its low solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, its high cost may limit its accessibility for some researchers.

Future Directions

There are several future directions for the use of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in scientific research. One potential area of research is the development of more potent and selective this compound inhibitors. Additionally, the use of this compound in combination with other therapeutic agents may enhance its efficacy in the treatment of various diseases. Finally, further research is needed to understand the long-term effects of this compound inhibition and the potential risks associated with its use in humans.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the reaction of 4-bromoaniline with 4,6-dimethyl-2-pyridinecarboxylic acid, followed by the addition of acryloyl chloride. The reaction is carried out in the presence of a base catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography, yielding a white solid.

Scientific Research Applications

3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to have a significant impact on various cellular processes, making it a valuable tool for studying the mechanisms underlying these processes. Some of the areas of research where this compound has been used include cancer research, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O/c1-11-9-12(2)18-15(10-11)19-16(20)8-5-13-3-6-14(17)7-4-13/h3-10H,1-2H3,(H,18,19,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKQXAJZJZLYHF-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C=CC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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